molecular formula C13H9F3O B1599726 4-Trifluoromethoxy-biphenyl CAS No. 71274-84-5

4-Trifluoromethoxy-biphenyl

Cat. No. B1599726
CAS RN: 71274-84-5
M. Wt: 238.2 g/mol
InChI Key: BANUTYPBALYVJT-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-biphenyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-TFMOP and has a molecular formula of C13H9F3O. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Liquid Crystal Materials

4-Trifluoromethoxy-biphenyl derivatives are used in developing new-generation liquid crystal materials. Harmata and Herman (2021) synthesized organic compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate and similar cores, demonstrating unique infrared properties due to the lack of aliphatic protons in their molecular structure (Harmata & Herman, 2021).

Mesogenic Properties

Emsley et al. (1994) studied the structure, flexibility, and mesogenic properties of 4-methoxy-4′-cyanobiphenyl and its α,α,α-trifluorinated derivative, revealing significant differences in the potential governing rotation about the ring-oxygen bonds between the two molecules (Emsley et al., 1994).

Synthesis of Ketooximes

Karipcin and Arabali (2006) conducted research on the synthesis of new ketooximes, starting from the reaction of chloroacetyl chloride with biphenyl. They prepared various 4-(alkylaminoisonitrosoacetyl)biphenyles using different amines, indicating the versatility of biphenyl derivatives in synthesizing novel compounds (Karipcin & Arabali, 2006).

Dielectric Anisotropy in Liquid Crystals

Yoshizawa, Segawa, and Ogasawara (2005) prepared novel compounds involving 4-(trifluoromethoxy)phenyl and investigated their structural effects on dielectric anisotropy in liquid crystalline phases. Their research highlights the impact of molecular structure on the electro-optical properties of liquid crystals (Yoshizawa, Segawa & Ogasawara, 2005).

Birefringence and Mesomorphic Properties

Herman et al. (2017) synthesized and characterized liquid crystal compounds based on 4-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl core. Their study draws correlations between molecular structure and mesomorphic properties, offering insights into the design of liquid crystalline materials (Herman et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4-Trifluoromethoxy-biphenyl is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

4-Trifluoromethoxy-biphenyl acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .

Biochemical Pathways

By inhibiting sEH, 4-Trifluoromethoxy-biphenyl affects the metabolic pathway of EETs . This leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context. For example, increased EET levels can lead to vasodilation, anti-inflammatory effects, and protection against ischemia-reperfusion injury .

Pharmacokinetics

The lipophilic nature of the 4-trifluoromethoxy group suggests that compounds containing this group may have good bioavailability and distribution characteristics .

Result of Action

The inhibition of sEH by 4-Trifluoromethoxy-biphenyl leads to an increase in the levels of EETs . This can result in various molecular and cellular effects, such as vasodilation, anti-inflammatory effects, and protection against ischemia-reperfusion injury . These effects can potentially be harnessed for the treatment of various conditions, such as hypertension, inflammation, and ischemic diseases .

properties

IUPAC Name

1-phenyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANUTYPBALYVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447311
Record name 4-Trifluoromethoxy-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trifluoromethoxy-biphenyl

CAS RN

71274-84-5
Record name 4-Trifluoromethoxy-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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